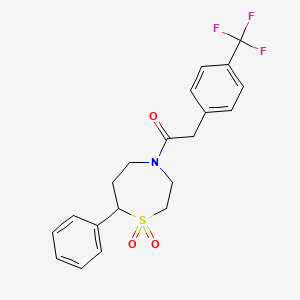
1-(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)-2-(4-(trifluoromethyl)phenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)-2-(4-(trifluoromethyl)phenyl)ethanone is a useful research compound. Its molecular formula is C20H20F3NO3S and its molecular weight is 411.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)-2-(4-(trifluoromethyl)phenyl)ethanone is a complex organic compound belonging to the thiazepane family. This compound has garnered attention in medicinal chemistry due to its unique structural features, which include a thiazepane ring and various functional groups that may influence its biological activity. Understanding the biological activity of this compound is crucial for its potential applications in drug discovery and development.
Chemical Structure
The molecular formula of the compound is C19H18F3N2O4S, with a molecular weight of approximately 427.49 g/mol. The structure features a thiazepane ring fused with a phenyl group and a trifluoromethylphenyl moiety, which enhances its reactivity and potential interactions with biological targets.
The precise mechanism of action for this compound is not fully characterized. However, it is hypothesized that the compound may interact with various biological targets such as enzymes or receptors, potentially leading to pharmacological effects similar to those observed in other thiazepane derivatives. Research indicates that compounds with similar structures may exhibit anti-inflammatory and analgesic properties by modulating specific signaling pathways.
In Vitro Studies
In vitro studies have demonstrated that compounds with thiazepane structures can exhibit significant biological activities. For example, research has shown that certain derivatives can inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation and pain in cellular models.
In Vivo Studies
Animal studies are essential for understanding the pharmacokinetics and pharmacodynamics of this compound. Preliminary studies suggest that it may possess neuroprotective effects, potentially making it a candidate for further investigation in neurodegenerative diseases.
Case Studies
Case Study 1: Analgesic Activity
In a recent study, researchers evaluated the analgesic activity of related thiazepane derivatives in animal models. The results indicated significant pain relief comparable to standard analgesics, suggesting that this compound may also exhibit similar effects.
Case Study 2: Antimicrobial Properties
Another study focused on the antimicrobial activity of thiazepane derivatives against various bacterial strains. The compound showed promising results, inhibiting growth at low concentrations, which highlights its potential as an antimicrobial agent.
Propiedades
IUPAC Name |
1-(1,1-dioxo-7-phenyl-1,4-thiazepan-4-yl)-2-[4-(trifluoromethyl)phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F3NO3S/c21-20(22,23)17-8-6-15(7-9-17)14-19(25)24-11-10-18(28(26,27)13-12-24)16-4-2-1-3-5-16/h1-9,18H,10-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCRRXZOBPRIHRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCS(=O)(=O)C1C2=CC=CC=C2)C(=O)CC3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













